Acetamide, N-(ethoxynitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(ethoxynitrophenyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethoxy group and a nitrophenyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(ethoxynitrophenyl)- typically involves the reaction of an appropriate acyl chloride or anhydride with an amine. For instance, the reaction of ethoxybenzoyl chloride with nitroaniline under controlled conditions can yield the desired amide. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of Acetamide, N-(ethoxynitrophenyl)- may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Additionally, electrosynthesis has been explored as a greener alternative for amide synthesis, offering a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(ethoxynitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with different alkoxy groups replacing the ethoxy group.
Scientific Research Applications
Acetamide, N-(ethoxynitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Acetamide, N-(ethoxynitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide without the ethoxy and nitrophenyl groups.
N-Phenylacetamide: Contains a phenyl group instead of the nitrophenyl group.
N-Ethoxyacetamide: Contains an ethoxy group but lacks the nitrophenyl group.
Uniqueness
Acetamide, N-(ethoxynitrophenyl)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications .
Properties
CAS No. |
128034-97-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(3-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
OZXVJKOUOUSPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.